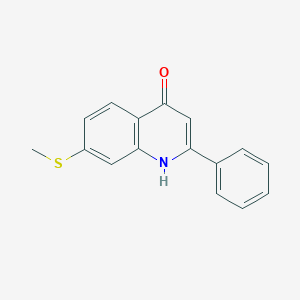

4-Quinolinol, 7-(methylthio)-2-phenyl-

Description

Significance of Nitrogen Heterocycles in Medicinal Chemistry and Organic Synthesis

Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry and organic synthesis, forming the structural core of a vast number of biologically active molecules. openmedicinalchemistryjournal.comnih.gov These compounds are prevalent in nature, found in essential molecules like vitamins, hormones, and alkaloids. nih.gov In fact, over 85% of all biologically active compounds feature a heterocyclic structure, with nitrogen-based rings being the most common. nih.gov An analysis of FDA-approved drugs revealed that a remarkable 82% of small-molecule drugs approved between 2013 and 2023 contain at least one nitrogen heterocycle, a significant increase from 59% in previous decades. acs.org

The prevalence of nitrogen heterocycles in pharmaceuticals can be attributed to their ability to form stable structures and interact effectively with biological targets, often through hydrogen bonding with DNA. nih.gov This diverse group of compounds exhibits a wide range of pharmacological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties. nih.govnih.govmdpi.com Their structural versatility allows for extensive modification, enabling chemists to fine-tune their properties for specific therapeutic applications. openmedicinalchemistryjournal.com

Overview of Quinolone Scaffold Versatility and Pharmacological Relevance

Among the vast array of nitrogen heterocycles, the quinolone scaffold holds a position of particular importance in drug discovery and development. Quinolones are bicyclic aromatic compounds that serve as a "privileged scaffold," meaning they are capable of binding to multiple biological targets and exhibiting a wide spectrum of pharmacological activities. nih.govmdpi.com This versatility has led to the development of numerous quinolone-based drugs, most notably the fluoroquinolone antibiotics, which are widely used to treat bacterial infections. acs.orgyoutube.comyoutube.com

The pharmacological relevance of quinolones extends far beyond their antibacterial effects. Researchers have successfully developed quinolone derivatives with potent anticancer, antimalarial, antitubercular, and antiviral activities. nih.govnih.gov The bicyclic structure of the quinolone scaffold, with its key functional groups, provides an excellent template for lead generation and optimization in drug discovery. nih.gov Modifications at various positions of the quinolone ring, particularly at the N-1, C-3, and C-7 positions, have been shown to significantly influence their biological activity. nih.gov

Specific Focus on 4-Quinolinol Derivatives within Contemporary Research

Within the broader class of quinolones, 4-quinolinol derivatives have emerged as a particularly promising area of contemporary research. These compounds are characterized by a hydroxyl group at the C-4 position of the quinoline (B57606) ring, which exists in tautomeric equilibrium with the 4-quinolone form. wikipedia.org The presence of this hydroxyl group, along with other substituents, imparts a range of interesting biological properties to these molecules.

Researchers have explored the potential of 4-quinolinol derivatives in various therapeutic areas. For instance, certain 4-hydroxyquinoline (B1666331) derivatives have been investigated for their antioxidant properties. scirp.org In the realm of oncology, 2-phenyl-4-quinolone derivatives have shown promise as antimitotic agents, meaning they can inhibit cell division, a key process in cancer progression. researchgate.netnih.govmdpi.com The substitution pattern on both the quinoline core and the phenyl ring plays a crucial role in determining the anticancer efficacy of these compounds. nih.govnih.gov For example, studies have shown that the presence of a 5-hydroxyl group and a 7-methoxy group on the quinolone ring are important for antimitotic activity. nih.gov Furthermore, the specific compound 4-Quinolinol, 7-(methylthio)-2-phenyl-, identified by its CAS number 825620-19-7, is a subject of interest within this class of derivatives. bldpharm.com The investigation of such specific derivatives contributes to the growing body of knowledge surrounding the therapeutic potential of 4-quinolinols.

Interactive Data Table: Properties of 4-Quinolinol, 7-(methylthio)-2-phenyl-

| Property | Value |

| CAS Number | 825620-19-7 |

| Molecular Formula | C16H13NOS |

| Molecular Weight | 267.35 g/mol |

| IUPAC Name | 7-(methylsulfanyl)-2-phenylquinolin-4-ol |

| Canonical SMILES | CSC1=CC2=C(C=C1)C(=O)C=C(N2)C3=CC=CC=C3 |

Note: Data for this table is compiled from chemical supplier information and may not represent experimentally verified values.

Structure

3D Structure

Properties

CAS No. |

825620-19-7 |

|---|---|

Molecular Formula |

C16H13NOS |

Molecular Weight |

267.3 g/mol |

IUPAC Name |

7-methylsulfanyl-2-phenyl-1H-quinolin-4-one |

InChI |

InChI=1S/C16H13NOS/c1-19-12-7-8-13-15(9-12)17-14(10-16(13)18)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18) |

InChI Key |

UJUIJUGNIZPQKP-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC2=C(C=C1)C(=O)C=C(N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization in Academic Research

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Further research or the publication of studies involving the synthesis and analysis of 4-Quinolinol, 7-(methylthio)-2-phenyl- would be required to provide the specific data needed for this article.

Photoemission Spectroscopy: Valence and Core Level Investigations

Photoemission Spectroscopy (PES) is a powerful surface-sensitive quantum mechanical technique used to probe the electronic structure of materials. In a typical PES experiment, a sample is irradiated with high-energy photons, causing the emission of electrons. By analyzing the kinetic energy and angular distribution of these photoemitted electrons, detailed information about the elemental composition, chemical states, and valence band structure of the material can be obtained. This technique is broadly categorized into X-ray Photoelectron Spectroscopy (XPS), which uses X-rays to probe core-level electrons, and Ultraviolet Photoelectron Spectroscopy (UPS), which uses UV photons to examine valence electrons.

While specific photoemission spectroscopy data for 4-Quinolinol, 7-(methylthio)-2-phenyl- is not extensively available in the public domain, the application of this technique would provide significant insights into its electronic properties. A hypothetical core-level XPS investigation would be expected to reveal distinct peaks corresponding to the core electrons of carbon (C 1s), nitrogen (N 1s), oxygen (O 1s), and sulfur (S 2p). The precise binding energies of these peaks would be indicative of the chemical environment of each atom within the molecule. For instance, the C 1s spectrum would be composed of multiple components arising from the carbons in the phenyl ring, the quinoline (B57606) core, and the methylthio group. Similarly, the S 2p spectrum would confirm the presence of the methylthio group and its oxidation state.

Valence band spectroscopy, on the other hand, would map the density of states of the molecular orbitals, providing a direct experimental picture of the electronic structure that governs the compound's chemical reactivity and optical properties.

Expected Core Level Binding Energies for 4-Quinolinol, 7-(methylthio)-2-phenyl-

| Element | Atomic Orbital | Expected Binding Energy Range (eV) | Information Provided |

| Carbon | C 1s | 284 - 288 | Chemical states of carbon atoms in different functional groups (aromatic, C-N, C-O, C-S) |

| Nitrogen | N 1s | 398 - 402 | Chemical environment of the nitrogen atom in the quinoline ring |

| Oxygen | O 1s | 531 - 534 | Nature of the hydroxyl group |

| Sulfur | S 2p | 163 - 169 | Presence and chemical state of the methylthio group |

Note: The above table is a generalized representation and actual binding energies would need to be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique relies on the diffraction of an X-ray beam by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern is then mathematically analyzed to generate a model of the crystal structure, providing highly accurate information on bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of 4-Quinolinol, 7-(methylthio)-2-phenyl- has not been specifically reported, studies on closely related quinoline derivatives demonstrate the power of this technique. For instance, the crystallographic analysis of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate has provided detailed structural parameters. In this related compound, single crystals were grown from methanol (B129727) and analyzed by X-ray diffraction. The analysis revealed a monoclinic crystal system with the space group P2₁/c.

Such studies provide a blueprint for how the solid-state structure of 4-Quinolinol, 7-(methylthio)-2-phenyl- could be determined. A successful crystallographic analysis would reveal the planarity of the quinoline and phenyl rings, the dihedral angle between them, and the conformation of the methylthio group. Furthermore, it would elucidate the intermolecular forces, such as hydrogen bonding involving the hydroxyl group and π-π stacking interactions between the aromatic rings, which govern the packing of the molecules in the solid state.

Crystallographic Data for a Related Compound: Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate

| Parameter | Value |

| Chemical Formula | C₁₂H₁₁NO₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0161(9) |

| b (Å) | 17.850(4) |

| c (Å) | 15.891(6) |

| β (°) | 96.13(3) |

| Volume (ų) | 1132.6(5) |

Another related compound, 4-methylsulfanyl-2-phenylquinazoline, has also been characterized by X-ray crystallography, revealing a monoclinic crystal system with space group P2₁/n. The dihedral angle between the phenyl ring and the quinazoline (B50416) ring system in this molecule was found to be 13.95 (5)°.

Electrochemical Characterization: Cyclic Voltammetry

Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the redox properties of a chemical species. In a CV experiment, the potential of a working electrode is ramped linearly versus time, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the thermodynamics and kinetics of electron transfer reactions.

The electrochemical behavior of quinoline derivatives has been a subject of academic interest, particularly in the context of their biological activity and potential applications in materials science. Studies on various quinolinium salts have shown that they undergo reduction at potentials ranging from -0.43 to -1.08 V. The specific reduction and oxidation potentials are highly dependent on the nature and position of substituents on the quinoline ring.

For 4-Quinolinol, 7-(methylthio)-2-phenyl-, a cyclic voltammetry study would be expected to reveal its oxidation and reduction potentials. The hydroxyl and methylthio groups, being electron-donating, would likely influence the oxidation potential, while the phenyl-substituted quinoline core would be the primary site of reduction. The reversibility of the redox processes, indicated by the separation of the anodic and cathodic peak potentials, would provide insights into the stability of the resulting radical ions.

In a study of a more complex molecule containing two phenylquinoline moieties attached to a 10-methylphenothiazine (B72558) core, cyclic voltammetry was used to demonstrate that the phenylquinoline groups act as electron acceptors. The reduction of these groups was observed as distinct waves in the cyclic voltammogram. This illustrates how CV can be used to probe the electronic character of different subunits within a molecule.

Redox Potentials of Selected Quinoline Derivatives

| Compound Type | Reduction Potential Range (V) |

| Quinolinium Salts | -0.43 to -1.08 |

| Pyridinium Salts | -0.65 (example) |

Note: The potentials are typically measured against a reference electrode, and the values can vary based on the solvent and supporting electrolyte used.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure), which in turn dictate the molecule's physical and chemical behavior.

Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that is widely used due to its balance of accuracy and computational cost. For a molecule like 4-Quinolinol, 7-(methylthio)-2-phenyl-, DFT calculations with the B3LYP functional would typically be employed to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties such as total energy and dipole moment.

The choice of a basis set is crucial in DFT calculations as it defines the set of functions used to build the molecular orbitals. A basis set like 6-311++G(d,p) is often used for organic molecules. This notation indicates a triple-zeta valence basis set with diffuse functions on heavy atoms and hydrogen atoms, as well as polarization functions on both heavy and hydrogen atoms, allowing for a more accurate description of the electron distribution, especially for systems with lone pairs and for calculating properties like electron affinity and proton affinity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of the HOMO and LUMO and the energy gap between them are critical parameters for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. For 4-Quinolinol, 7-(methylthio)-2-phenyl-, FMO analysis would provide insights into its potential as an electron donor or acceptor in chemical reactions.

Natural Bond Orbital (NBO) Analysis for Stability and Delocalization

Natural Bond Orbital (NBO) analysis is a method for studying charge transfer and conjugative interactions within a molecule. It provides a localized, Lewis-like description of the electronic structure, which is useful for understanding chemical bonding and intramolecular interactions. NBO analysis of 4-Quinolinol, 7-(methylthio)-2-phenyl- would reveal the delocalization of electron density between filled and empty orbitals, quantifying the stability arising from these interactions.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the excited-state properties of molecules, such as electronic absorption spectra (UV-Vis spectra). By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can predict the wavelengths at which a molecule absorbs light. Such calculations for 4-Quinolinol, 7-(methylthio)-2-phenyl- would help in understanding its photophysical properties.

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as 4-Quinolinol, 7-(methylthio)-2-phenyl-, might interact with a biological target, typically a protein receptor. The results of docking studies are often presented as a docking score, which estimates the binding affinity, and a predicted binding pose, which shows the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor. Without specific target information, a generalized docking study cannot be performed.

Ligand-Protein Binding Mode Predictions

Computational docking studies are instrumental in predicting how a ligand such as 4-Quinolinol, 7-(methylthio)-2-phenyl- might interact with protein receptors. For the broader class of 2-phenyl-4-quinolone (2-PQ) derivatives, computational models have been employed to predict their binding modes within various protein active sites. researchgate.net These studies often reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

The binding orientation of quinolone derivatives is heavily influenced by their substitution patterns. The 2-phenyl group can fit into hydrophobic pockets, while the quinolinol core, particularly the hydroxyl and nitrogen atoms, can act as hydrogen bond donors and acceptors. The 7-(methylthio) group on the 4-Quinolinol, 7-(methylthio)-2-phenyl- scaffold would be predicted to further influence binding, potentially by occupying a specific hydrophobic sub-pocket or through interactions involving the sulfur atom. These predictions are vital for the rational design of more potent and selective inhibitors for specific protein targets.

Interaction with Specific Receptor Pockets (e.g., Tubulin Colchicine-binding site)

A significant area of investigation for quinoline (B57606) derivatives is their interaction with tubulin, a key protein involved in cell division. Many quinoline-based compounds have been designed as inhibitors of tubulin polymerization, specifically targeting the colchicine-binding site. nih.gov This site is a well-defined cavity on the β-tubulin subunit. nih.gov

Molecular docking studies on related 2-phenyl-4-quinolone derivatives suggest they can effectively occupy the colchicine-binding site. researchgate.net The trimethoxyphenyl ring of colchicine (B1669291) typically occupies a region surrounded by hydrophobic residues, and the 2-phenyl group of the quinolinol derivative is predicted to mimic this interaction. The quinolinol ring system can form crucial hydrogen bonds with residues like Cys241, a key interaction for many colchicine site inhibitors. nih.gov The 7-(methylthio) substituent of 4-Quinolinol, 7-(methylthio)-2-phenyl- would likely be oriented towards a hydrophobic region within the binding pocket, potentially enhancing binding affinity. The predicted interactions are consistent with those observed for other potent colchicine site inhibitors like Combretastatin (B1194345) A-4. nih.gov

Table 1: Key Amino Acid Residues in the Tubulin Colchicine-Binding Site

| Residue | Type of Interaction | Reference |

|---|---|---|

| Cys241β | Hydrogen Bonding, Hydrophobic | nih.gov |

| Leu248β | Hydrophobic | nih.gov |

| Ala250β | Hydrophobic | nih.gov |

| Leu255β | Hydrophobic | nih.gov |

| Asn258β | Hydrogen Bonding | nih.gov |

| Met259β | Hydrophobic | nih.gov |

| Ala316β | Hydrophobic | nih.gov |

| Val318β | Hydrophobic | nih.gov |

Theoretical Studies on Basicity and Protonation Processes (e.g., pKaH calculations)

The basicity of quinoline derivatives, quantified by their pKaH values, is a fundamental property that influences their solubility, membrane permeability, and interaction with biological targets. Theoretical calculations, often using Density Functional Theory (DFT), are employed to predict these values. wgtn.ac.nz For quinoline compounds, protonation typically occurs at the heterocyclic nitrogen atom. researchgate.netmassey.ac.nz

The substituents on the quinoline ring play a critical role in modulating basicity. Electron-donating groups increase the electron density on the nitrogen atom, making it more basic, while electron-withdrawing groups have the opposite effect. wgtn.ac.nz The 7-(methylthio) group in 4-Quinolinol, 7-(methylthio)-2-phenyl- is considered an electron-donating group, which is expected to increase the basicity of the quinoline nitrogen compared to an unsubstituted quinolinol. Computational studies on related substituted quinolines have shown that such modifications can significantly alter pKaH values, which is a key consideration in drug design. wgtn.ac.nzresearchgate.net The excited-state basicity can also be studied, as some quinolines exhibit photobasicity, becoming more basic upon electronic excitation. researchgate.net

Solvatochromic Studies and Solvent Effects on Photophysical Properties

Solvatochromism refers to the change in a substance's color—and more broadly, its absorption and emission spectra—with a change in solvent polarity. Theoretical and experimental studies on quinoline derivatives have demonstrated their sensitivity to the solvent environment. unesp.brbohrium.com These effects arise from differential solvation of the ground and excited electronic states. researchgate.net

For quinoline derivatives, a bathochromic (red) shift in the fluorescence spectrum is often observed as solvent polarity increases. researchgate.net This indicates that the excited state is more polar than the ground state and is better stabilized by polar solvents, a phenomenon often linked to an intramolecular charge transfer (ICT) character in the excited state. researchgate.netresearchgate.net In 4-Quinolinol, 7-(methylthio)-2-phenyl-, the presence of the electron-donating methylthio group and the phenyl group can facilitate ICT upon photoexcitation.

Computational models, such as Time-Dependent DFT (TD-DFT) combined with continuum solvation models (like PCM), are used to simulate absorption and emission spectra in different solvents. researchgate.net These calculations can predict the shifts in spectral bands and provide insight into the changes in dipole moment between the ground and excited states, corroborating the experimental solvatochromic data. unesp.brresearchgate.net

Table 2: Solvent Effects on Photophysical Properties of a Representative Quinoline Derivative

| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) | Emission λmax (nm) |

|---|---|---|---|

| Cyclohexane | 2.02 | 378 | 474 |

| Dichloromethane | 8.93 | 385 | 495 |

| Acetonitrile | 37.5 | 382 | 501 |

| DMSO | 46.7 | 403 | 510 |

Data is illustrative based on general findings for similar quinoline derivatives. unesp.brrsc.org

Nonlinear Optical (NLO) Properties Theoretical Assessment

Nonlinear optical (NLO) materials, which exhibit a nonlinear response to intense laser light, are crucial for applications in optoelectronics and photonics. nih.gov Organic molecules with extended π-conjugation and donor-acceptor (D-π-A) architectures are promising candidates for NLO materials. nih.gov Quinoline derivatives fit this structural motif well. nottingham.ac.uknih.gov

Theoretical assessments using DFT are a primary tool for predicting the NLO properties of new molecules. rsc.org These calculations determine the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities, which are measures of the NLO response. nasc.ac.in For a molecule like 4-Quinolinol, 7-(methylthio)-2-phenyl-, the phenyl group can act as part of the π-system, while the methylthio group (donor) and the quinolinol core (which can have acceptor characteristics) create the potential for significant intramolecular charge transfer, a key requirement for a large NLO response. nih.govnih.gov Theoretical studies on similar heterocyclic systems have shown that strategic placement of donor and acceptor groups can dramatically enhance hyperpolarizability values, suggesting that 4-Quinolinol, 7-(methylthio)-2-phenyl- may possess interesting NLO properties. researchgate.net

Structure Activity Relationship Sar Studies of 4 Quinolinol, 7 Methylthio 2 Phenyl and Analogs

Influence of Substituents at the C-2 Phenyl Position

The substituent at the C-2 position of the quinoline (B57606) ring plays a pivotal role in modulating the biological profile of 4-quinolinol derivatives. The presence of a phenyl group at this position, as in the title compound, is a common feature in many active molecules, influencing potency and selectivity through steric and electronic interactions with biological targets. nih.govnih.gov For instance, studies on 2-phenyl-4-quinolone (2-PQ) derivatives identified them as effective antimitotic agents. nih.gov

Research into 2-(aryl or heteroaryl)quinolin-4-amines has demonstrated that variations on the C-2 aryl ring directly impact activity. Some of these derivatives show anti-HIV-1 activity at micromolar concentrations with low cellular toxicity. nih.gov The most active and least toxic compounds in that series were derivatives of 2-(3-pyridyl)quinoline, highlighting that heteroaryl rings can be particularly effective substituents at this position. nih.gov Further SAR studies on quinoline-imidazole hybrids revealed that the electronic nature of the substituent at position-2 was critical; an electron-donating methoxy (B1213986) group enhanced antimalarial activity, whereas an electron-withdrawing chloro group led to a loss of activity. rsc.org

| Position | Substituent Type | Observation | Biological Activity Reference |

| C-2 | Phenyl (unsubstituted) | Found in effective antimitotic agents. nih.gov | Anticancer nih.gov |

| C-2 | 3-Pyridyl | Among the most active and least toxic in its series. nih.gov | Anti-HIV-1 nih.gov |

| C-2 | Phenyl with electron-donating group (e.g., OCH₃) | Enhanced biological activity. rsc.org | Antimalarial rsc.org |

| C-2 | Phenyl with electron-withdrawing group (e.g., Cl) | Resulted in loss of activity. rsc.org | Antimalarial rsc.org |

The choice between an aryl or an alkyl group at the C-2 position can significantly alter the pharmacological properties of quinoline derivatives. Aryl groups, such as the phenyl ring in 4-quinolinol, 7-(methylthio)-2-phenyl-, are large, rigid, and capable of engaging in π-π stacking and hydrophobic interactions with target proteins. These interactions are often critical for high-affinity binding. The planarity and extended electron system of an aryl group contribute differently to molecular interactions than a more flexible, saturated alkyl chain.

In many classes of quinoline-based agents, a C-2 aryl substituent is a key pharmacophoric element. For example, in the development of antimitotic 2-phenyl-4-quinolones, the phenyl group was considered essential for activity, mimicking aspects of natural products like podophyllotoxin. nih.gov Similarly, the development of potent antiviral quinoline-4-carboxylic acid analogs focused exclusively on aryl and heteroaryl ethers at the C-2 position, leading to compounds with nanomolar inhibitory concentrations. elsevierpure.com While direct comparative studies systematically replacing the C-2 phenyl group with a series of alkyl groups on the 4-quinolinol, 7-(methylthio)-2-phenyl- scaffold are not extensively documented in the reviewed literature, the prevalence of C-2 aryl groups in highly potent quinoline derivatives suggests that this moiety is often favored for achieving significant biological activity. nih.govnih.govelsevierpure.com

Role of the 7-Position Substitution for Biological Potency

Extensive research on 4-aminoquinolines has provided a clear picture of how different C-7 substituents affect biological activity. A systematic study investigating 11 different substituents at the 7-position of 4-aminoquinoline (B48711) analogs against Plasmodium falciparum revealed a strong dependence of antiplasmodial activity on the substituent's electronic nature. nih.govresearchgate.net

Generally, small, electron-withdrawing groups like chlorine (-Cl) or trifluoromethyl (-CF₃) are required for potent activity. nih.gov In contrast, bulky or strongly electron-donating groups tend to decrease potency. However, some exceptions exist; for instance, a phenoxy (-OPh) group at C-7 was found to confer high potency, suggesting that increased hydrophobicity or specific steric interactions can also be advantageous. nih.gov The introduction of biaryl groups at the 7-position has also yielded compounds with good potency against drug-resistant strains and favorable selectivity. nih.gov

| C-7 Substituent | Electronic Effect | General Impact on Antimalarial Potency | Reference |

| -Cl | Electron-withdrawing | Favorable, classic substituent for high activity. | nih.gov |

| -CF₃ | Strongly Electron-withdrawing | Favorable for activity. nih.gov | nih.gov |

| -OPh | Electron-donating (resonance), bulky | High potency observed, potentially due to hydrophobicity. nih.gov | nih.gov |

| -OCH₃ | Electron-donating | Often less potent than Cl in antimalarial contexts. nih.gov | nih.gov |

| -NO₂ | Strongly Electron-withdrawing | Significantly lowers quinoline pKa, may reduce efficacy. nih.gov | nih.gov |

| Biaryl Groups | Varies (bulky, hydrophobic) | Can lead to good potency against resistant strains. nih.gov | nih.gov |

The Hammett equation provides a quantitative framework for correlating the electronic influence of substituents with reaction rates or equilibrium constants, and by extension, biological activity. wikipedia.orglibretexts.org This linear free-energy relationship is expressed as log(K/K₀) = σρ, where σ is the substituent constant (describing its electronic effect) and ρ is the reaction constant (describing the sensitivity of the reaction to these effects). wikipedia.org

In the context of quinoline derivatives, Hammett constants have been successfully used to explain SAR at the 7-position. For substituents on the benzene (B151609) ring portion of quinoline, the electronic effects transmitted to the heterocyclic ring are best described by the meta-substituent constant (σₘ). researchgate.netresearchgate.net Studies on 4-aminoquinoline antimalarials found a direct correlation between the antiplasmodial activity (normalized for pH trapping) and the β-hematin inhibitory activity. nih.gov This inhibitory activity, in turn, was found to correlate with the electron-withdrawing capacity of the C-7 substituent, as quantified by its Hammett constant (σₘ). nih.govresearchgate.net Specifically, a more positive σₘ value (indicative of a more electron-withdrawing group) was associated with greater β-hematin inhibition. nih.gov This relationship provides a rational basis for designing new analogs with enhanced potency.

Significance of the 4-Quinolinol Moiety

The 4-hydroxyquinoline (B1666331) core (which exists in tautomeric equilibrium with the 4-quinolone form) is considered a privileged medicinal scaffold. nih.govchemrxiv.org This structural motif is found in a multitude of natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and neuroprotective effects. nih.govresearchgate.netnih.gov

Importance of the Carbonyl Group at Position 4

Research comparing quinolin-4-one derivatives to other related structures underscores the significance of this keto group. For instance, in studies of dequalinium (B1207927) analogues, which are potent blockers of Ca2+-activated K+ channels, the replacement of the 4-amino group with other substituents was investigated. nih.gov While this study focused on 4-aminoquinolines, it highlights that modifications at the C-4 position profoundly impact biological function, suggesting that the electronic nature and hydrogen-bonding capacity of the substituent at this position, be it a carbonyl or an amino group, are crucial for interaction with target proteins. nih.gov

Impact of Substitution on the Nitrogen Atom (N1)

Substitutions on the nitrogen atom at position 1 (N1) of the quinolin-4-one ring are pivotal for modulating biological activity. nih.gov The nature of the substituent at N1 can significantly influence the compound's potency and its interaction with biological targets like DNA gyrase. nih.gov

For antibacterial fluoroquinolones, a cyclopropyl (B3062369) group at the N1 position is often considered the optimal choice, as seen in highly active drugs like ciprofloxacin. nih.gov This group is thought to enhance activity through steric effects that favor the molecule's interaction with its target enzyme. nih.gov Generally, a cyclopropyl group at N1 has been found to confer greater activity compared to an ethyl group. nih.gov

Beyond small alkyl groups, the introduction of larger moieties, such as substituted phenyl or thiazole (B1198619) rings at the N1 position, has also been shown to have a beneficial effect on activity. nih.gov The synthesis of various N1-substituted quinolin-2-ones and quinolin-4-ones has been explored to create diverse chemical libraries. researchgate.net For example, N-alkylation with esters like methyl 2-chloropropionate, followed by conversion to hydrazides and subsequent reactions, allows for the introduction of complex side chains, including thiocarbamates and mercaptotriazoles, at the N1 position. researchgate.net These modifications dramatically alter the molecule's properties and biological profile.

Table 1: Effect of N1-Substituent on the Activity of Quinolin-4-one Analogs

| N1-Substituent | General Effect on Activity | Reference |

| Cyclopropyl | Considered optimal for antibacterial activity; increases potency compared to ethyl. | nih.gov |

| Ethyl | Serves as a baseline for comparison; generally less active than cyclopropyl. | nih.gov |

| Substituted Phenyl | Can have a beneficial effect on overall potency. | nih.gov |

| Thiazole Ring | Can have a beneficial effect on overall potency. | nih.gov |

| Methoxycarbonylmethyl | Intermediate for further derivatization into hydrazides. | researchgate.net |

Positional Isomerism and Stereochemical Considerations in SAR

Positional isomerism and stereochemistry are critical factors in the SAR of quinolinol derivatives, influencing everything from receptor binding to toxicity.

Positional Isomerism: The location of the carbonyl group is a fundamental aspect of positional isomerism in quinolones. Both quinolin-2(1H)-one and quinolin-4(1H)-one scaffolds are common in biologically active molecules, and their derivatives can exhibit distinct pharmacological profiles by targeting different proteins and enzymes. researchgate.net The choice between a C2- and a C4-carbonyl defines the core geometry and electronic distribution of the molecule, leading to different biological outcomes.

The position of substituents on the quinoline ring also plays a crucial role. For example, in 4-aminoquinoline antimalarials, a chloro group at the C-7 position is considered optimal for activity. pharmacy180.comnih.gov In contrast, introducing a methyl group at C-3 reduces activity, and an additional methyl group at C-8 can abolish it completely. pharmacy180.com The electronic properties of the substituent at C-7 have been shown to influence the pKa of the quinoline ring nitrogen, which in turn affects drug accumulation in the parasite's food vacuole. nih.gov

In the context of 2-phenyl-4-quinolinol analogs, the substitution pattern on the 2-phenyl ring is also significant. For a series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides, substitution at the 2-position of the terminal phenyl ring with chloro or methoxy groups resulted in submicromolar activity. nih.gov

Stereochemical Considerations: Stereochemistry can have a profound impact on both the efficacy and safety of quinoline derivatives. A classic example is chloroquine, where the D-isomer is reported to be less toxic than its L-isomer, highlighting the importance of stereoisomerism in the side chain attached at the C-4 position. pharmacy180.com In another series of 4-aminoquinoline derivatives, a stereospecific effect was observed for substitutions on a piperazine (B1678402) ring, which significantly influenced affinity for the α2C-adrenoceptor. researchgate.net

Table 2: Influence of Positional Isomerism on Quinoline Derivative Activity

| Structural Feature | Position | Observation | Reference |

| Carbonyl Group | C-2 vs. C-4 | Both quinolin-2-one and quinolin-4-one scaffolds yield active compounds, but with different target profiles. | researchgate.net |

| Chloro Group | C-7 | Optimal position for antimalarial activity in 4-aminoquinolines. | pharmacy180.comnih.gov |

| Methyl Group | C-3 | Reduces antimalarial activity. | pharmacy180.com |

| Methyl Group | C-8 | Abolishes antimalarial activity. | pharmacy180.com |

Hybridization with Other Pharmacophores for Enhanced Activities

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy for developing novel therapeutic agents with enhanced or synergistic activities. The quinolinol scaffold has been successfully hybridized with various other biologically active moieties.

One approach involves creating hybrids of quinolone with natural products like curcumin (B1669340) or chalcone, which has resulted in compounds with strong potency against cancer cell lines. researchgate.net Another strategy involves linking the quinoline core to other heterocyclic systems. For example, replacing the benzene rings in a phenothiazine (B1677639) core with quinoline rings leads to quinobenzothiazines, which have shown promising antiproliferative, anticancer, and antioxidant activities. researchgate.net

The fusion of a 1,4-quinone moiety with a quinoline structure through an oxygen atom is another example of pharmacophore hybridization. nih.gov This strategy aims to combine the biological activities of both structures to create new compounds with high potency. In one study, hybrids of 5,8-quinolinedione (B78156) with various subunits were synthesized and tested. nih.gov The results indicated that the activity of these hybrids depends on the type of 1,4-quinone moiety, suggesting that the presence of the nitrogen atom in the quinoline-quinone structure is necessary to preserve the anticancer effect. nih.gov

These examples demonstrate the versatility of the 4-quinolinol scaffold as a building block in molecular hybridization, leading to the discovery of new chemical entities with improved and diverse pharmacological profiles.

Table 3: Examples of 4-Quinolinol Hybrid Molecules

| Quinolinol Hybrid Type | Second Pharmacophore | Resulting Biological Activity | Reference |

| Quinolone-Natural Product | Curcumin / Chalcone | Potent anticancer activity | researchgate.net |

| Quinobenzothiazines | Phenothiazine | Antiproliferative, anticancer, antioxidant | researchgate.net |

| Quinoline-Quinone | 1,4-Naphthoquinone | Anticancer activity; dependent on quinone type | nih.gov |

Mechanistic Investigations of Biological Activity in Vitro Academic Studies

Anti-proliferative and Anticancer Mechanisms

In vitro academic studies have begun to elucidate the molecular mechanisms through which 2-phenyl-4-quinolone derivatives, including 7-(methylthio)-2-phenyl-4-quinolinol, exert their anti-proliferative and anticancer effects. These investigations have identified several key cellular pathways that are targeted by this class of compounds.

Apoptosis Induction Pathways

The induction of apoptosis, or programmed cell death, is a crucial mechanism for the anticancer activity of many therapeutic agents. wikipedia.org Quinolone derivatives have been shown to trigger this process in cancer cells through various signaling cascades. Research on related quinolinone compounds indicates that they can induce apoptosis via both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. nih.gov A common convergence point for these pathways is the activation of executioner caspases, such as caspase-3 and caspase-7, which are cysteine proteases responsible for the cleavage of key cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. nih.govnih.govresearchgate.netthermofisher.com

Studies on other novel quinoline (B57606) derivatives have demonstrated their ability to activate Caspase-3 and induce the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis, in cancer cell lines. nih.gov For instance, certain 7-hydroxy quinolinone derivatives were found to increase the level of active caspase-3, suggesting an induction of the mitochondrial apoptotic pathway. nih.gov While the precise apoptotic pathways initiated by 7-(methylthio)-2-phenyl-4-quinolinol are still under detailed investigation, the existing evidence from analogous structures strongly suggests that interference with apoptosis signaling is a primary component of its anticancer action.

Antimitotic Effects and Tubulin Interactions

A significant mechanism underlying the anti-proliferative effects of 2-phenyl-4-quinolone derivatives is their activity as antimitotic agents that interfere with microtubule dynamics. nih.gov Microtubules are essential components of the cytoskeleton and form the mitotic spindle required for chromosome segregation during cell division. nih.gov Compounds that disrupt microtubule polymerization or depolymerization can arrest cells in the G2/M phase of the cell cycle, ultimately leading to cell death. nih.gov

A study on a series of 2-phenyl-4-quinolones demonstrated potent cytotoxicity against several human tumor cell lines. nih.gov Specific compounds within this series were identified as potent inhibitors of tubulin polymerization, with activity comparable to well-known natural antimitotic agents like colchicine (B1669291) and podophyllotoxin. nih.gov These quinolones were also found to inhibit the binding of radiolabeled colchicine to tubulin, indicating that they likely interact with the colchicine-binding site on the tubulin molecule. nih.gov This interaction prevents the proper formation of microtubules, disrupts the mitotic spindle, and causes cell cycle arrest, thereby inhibiting cancer cell proliferation. nih.gov

Table 1: Cytotoxic Activity of Selected 2-Phenyl-4-Quinolone Derivatives

| Compound | Cell Line | Activity | Source |

| 2-Phenyl-4-quinolones | A-549 (Lung Carcinoma) | Potent Cytotoxicity | nih.gov |

| 2-Phenyl-4-quinolones | HCT-8 (Ileocecal Carcinoma) | Potent Cytotoxicity | nih.gov |

| 2-Phenyl-4-quinolones | RPMI-7951 (Melanoma) | Potent Cytotoxicity | nih.gov |

| 2-Phenyl-4-quinolones | KB (Nasopharynx Carcinoma) | Potent Cytotoxicity | nih.gov |

| Compound 26 | COLO-205 (Colon Carcinoma) | Marked Effects | nih.gov |

| Compound 26 | SF-539 (CNS Tumor) | Marked Effects | nih.gov |

Autophagy Pathway Modulation (e.g., ATG5-dependent)

Autophagy is a cellular degradation and recycling process that can have a dual role in cancer, either promoting survival or contributing to cell death. imrpress.com The modulation of autophagy is an emerging strategy in cancer therapy. mdpi.com While direct studies on 7-(methylthio)-2-phenyl-4-quinolinol's effect on autophagy are not extensively documented, research on other quinoline derivatives suggests a potential role in modulating this pathway. For example, one study showed that a different quinoline compound could induce autophagic cell death concurrently with apoptosis in pancreatic cancer cells. nih.gov

A key protein in the autophagy process is ATG5 (Autophagy Related 5). nih.gov ATG5 is essential for the formation of the autophagosome, the double-membraned vesicle that engulfs cytoplasmic material for degradation. nih.gov ATG5-dependent autophagy is critical for maintaining cellular homeostasis and plays complex roles in cell survival, proliferation, and immunity. nih.govnih.gov Given that other complex molecules can modulate autophagy in an ATG5-dependent manner, it is plausible that 7-(methylthio)-2-phenyl-4-quinolinol could also influence this pathway. nih.gov However, further specific research is required to confirm whether it induces or inhibits autophagy and to determine if this action is dependent on ATG5.

Gene Expression Alterations

The biological effects of chemical compounds are often mediated by their ability to alter the expression of specific genes. Quinolone derivatives can influence signaling pathways that ultimately control the transcription of genes involved in cell proliferation, invasion, and survival.

Studies on the broader class of fluoroquinolones have shown they can suppress the expression of matrix metalloproteinase-9 (MMP-9). mdpi.com MMP-9 is an enzyme strongly associated with the malignant progression of various cancers, and its expression is highly inducible by stimuli like transforming growth factor beta (TGF-β). mdpi.com In these studies, fluoroquinolones were found to block the TGF-β-induced activation of the MMP-9 promoter, thereby reducing its gene expression. mdpi.com This suggests that a potential anticancer mechanism for quinolone-based compounds could involve the transcriptional repression of genes that are critical for tumor invasion and metastasis. While these findings are for fluoroquinolones, they open an avenue for investigating similar effects by 7-(methylthio)-2-phenyl-4-quinolinol.

Antimicrobial Activity Mechanisms

Quinolones are a major class of synthetic broad-spectrum antimicrobial agents. wikipedia.orgnih.gov Their mechanism of action is distinct from many other antibiotics and involves the direct inhibition of bacterial DNA synthesis. nih.gov

Antibacterial Action against Specific Pathogens (e.g., Gram-positive, Gram-negative)

The primary targets of quinolone antibiotics are the bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.govmdpi.com These enzymes are essential for managing the topological state of DNA during replication, transcription, and repair. nih.gov By inhibiting these enzymes, quinolones block DNA replication and generate lethal double-strand breaks in the bacterial chromosome. nih.gov

The specific activity against Gram-positive and Gram-negative bacteria is related to the differential sensitivity of the two target enzymes in these organisms.

Gram-negative bacteria: In most Gram-negative bacteria, such as Escherichia coli, DNA gyrase is the primary target of quinolones. la.gov Inhibition of this enzyme leads to a rapid cessation of DNA replication and is the main mechanism of bactericidal activity.

Gram-positive bacteria: In many Gram-positive bacteria, such as Staphylococcus aureus, topoisomerase IV is the preferred target. la.gov This enzyme is crucial for decatenating newly replicated circular chromosomes, allowing them to segregate into daughter cells. Inhibition of topoisomerase IV prevents this segregation, leading to cell death.

The ability of newer generations of fluoroquinolones to effectively target both enzymes contributes to their broad-spectrum activity against a wide range of both Gram-negative and Gram-positive pathogens. nih.gov

Table 2: Primary Quinolone Targets in Bacteria

| Bacterial Type | Primary Enzyme Target | Function of Enzyme | Consequence of Inhibition |

| Gram-negative | DNA Gyrase | Introduces negative supercoils into DNA | Inhibition of DNA replication |

| Gram-positive | Topoisomerase IV | Decatenates replicated chromosomes | Failure of chromosome segregation |

Antifungal and Antiprotozoal Activities

The quinoline nucleus is a well-established pharmacophore in the design of antimicrobial agents. Research into related heterocyclic compounds, such as quinazolinone and benzimidazole derivatives, has demonstrated significant antifungal and antiprotozoal capabilities. For instance, certain pyrazol-quinazolinone compounds have shown notable inhibitory effects against various plant pathogenic fungi mdpi.com. Studies on benzimidazole derivatives have also revealed potent activity against protozoa like Trypanosoma brucei, the causative agent of African trypanosomiasis nih.gov. While direct studies on 4-Quinolinol, 7-(methylthio)-2-phenyl- are specific, the broader class of quinoline and similar heterocyclic structures shows a consistent pattern of activity against fungal and protozoal pathogens, suggesting a promising area for further investigation into this particular compound's efficacy.

Synergistic Effects in Bacterial Growth Inhibition

A series of new 2-phenyl-quinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria nih.govnih.govresearchgate.net. Some of these compounds displayed noteworthy activity, particularly against Staphylococcus aureus nih.govnih.govresearchgate.net.

An emerging strategy in combating antimicrobial resistance is the use of compounds that act in synergy with existing antibiotics. While direct synergistic studies on 4-Quinolinol, 7-(methylthio)-2-phenyl- are not detailed, the principle has been demonstrated with other natural and synthetic compounds. Bisbenzylisoquinoline alkaloids, for example, have shown significant synergistic activity when combined with the β-lactam antibiotic cefazolin against methicillin-resistant Staphylococcus aureus (MRSA) mdpi.com. This suggests that the 2-phenyl-quinoline scaffold could potentially enhance the efficacy of conventional antibiotics, possibly by inhibiting bacterial defense mechanisms like efflux pumps, thus presenting a valuable avenue for future research.

Antiplasmodial Activity Mechanisms

The quinoline core is famously associated with antimalarial drugs like chloroquine and quinine. Their primary mode of action is centered within the acidic food vacuole of the Plasmodium parasite, where they interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion.

During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large amounts of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin, which is biochemically equivalent to β-hematin. Many quinoline-based antimalarials exert their effect by inhibiting this crucial detoxification process medipol.edu.trnih.gov. They are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme that ultimately kills the parasite nih.gov.

In vitro assays confirm that various 4-aminoquinoline (B48711) derivatives are potent inhibitors of β-hematin formation plos.org. This mechanism is considered a primary mode of action for many compounds within this class nih.gov. Given its structure, it is plausible that 4-Quinolinol, 7-(methylthio)-2-phenyl- could also interfere with heme polymerization, a hallmark of the quinoline pharmacophore nih.gov.

The acidic nature of the parasite's food vacuole (pH 5.0-5.5) creates a pH gradient that facilitates the accumulation of weakly basic drugs like quinolines nih.govresearchgate.net. This process, known as pH trapping, occurs as the unprotonated, lipid-soluble form of the drug diffuses across the vacuolar membrane. Once inside the acidic environment, the drug becomes protonated, rendering it less able to diffuse back out and leading to its concentration within the vacuole nih.govresearchgate.net. This accumulation is a prerequisite for the subsequent inhibition of hemozoin formation. Diprotic drugs like chloroquine are particularly effective at raising the vacuolar pH through this trapping mechanism nih.govresearchgate.net. While this vacuolar alkalinization is a consequence of drug accumulation, studies suggest it occurs at concentrations higher than those required for the antimalarial effect, indicating that β-hematin inhibition is the more direct cause of parasite death nih.govresearchgate.net.

Enzyme Inhibition Studies (e.g., COX-1, COX-2, Aromatase)

Beyond antimicrobial activities, the 2-phenyl-quinoline scaffold has been investigated for its potential as an enzyme inhibitor, particularly in the context of inflammation and cancer.

Cyclooxygenase (COX) enzymes are key to the inflammatory process, and their inhibition is the primary mechanism of non-steroidal anti-inflammatory drugs (NSAIDs). Studies have focused on designing 2-phenyl-quinoline derivatives as selective inhibitors of COX-2, an isoform upregulated during inflammation. A group of 4-carboxyl quinoline derivatives with a methylsulfonyl group on the C-2 phenyl ring were synthesized and found to be potent and highly selective COX-2 inhibitors researchgate.net. Molecular docking studies revealed that these compounds fit well into the active site of the COX-2 enzyme researchgate.net. Further research on 4-(imidazolylmethyl)quinoline derivatives confirmed that the quinoline ring is a suitable scaffold for potent and selective COX-2 inhibition nih.gov.

The data from these studies on related compounds show significant inhibitory potential. For example, one derivative, 7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid, demonstrated a COX-2 IC₅₀ value of 0.043 µM, which was more potent than the reference drug celecoxib researchgate.net.

| Compound Derivative | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| 7,8,9,10-tetrahydro-2-(4-(methylsulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid | >22.1 | 0.043 | >513 | researchgate.net |

| 4-((1H-Imidazol-1-yl)methyl)-7,8,9,10-tetrahydro-2-(4-methylsulfonylphenyl)-benzo[h]quinoline | >50 | 0.092 | >543 | nih.gov |

| 4-((1H-Imidazol-1-yl)methyl)-8-methyl-2-(4-methylsulfonylphenyl)quinoline | >50 | 0.063 | >793 | nih.gov |

Additionally, the design of some 2-phenyl-quinoline derivatives has been extended to target aromatase, an enzyme involved in estrogen biosynthesis, making them potential dual inhibitors of COX-2 and aromatase for applications in breast cancer treatment nih.gov.

Emerging Research Directions and Potential Academic Applications

Applications in Advanced Material Science

The unique structural features of 4-Quinolinol, 7-(methylthio)-2-phenyl-, combining a quinolinol core with a phenyl substituent and a methylthio group, suggest its potential for the development of novel materials with tailored optical and electronic properties.

Quinoline (B57606) derivatives are known for their significant photophysical properties, making them attractive candidates for the development of advanced materials such as dyes, pigments, and functional polymers. The fluorescence of these compounds is often sensitive to their molecular environment and substitution patterns. While direct studies on the optical properties of 4-Quinolinol, 7-(methylthio)-2-phenyl- are not extensively documented, the characteristics of similar quinoline-based molecules provide a strong indication of its potential.

The 2-phenyl substitution on the quinoline ring can enhance π-conjugation, often leading to a red-shift in absorption and emission spectra compared to the parent quinolinol. The presence of the electron-donating methylthio group at the 7-position is also expected to influence the electronic distribution within the molecule, potentially increasing the fluorescence quantum yield. The interplay between the electron-donating and -accepting moieties within the structure can give rise to intramolecular charge transfer (ICT) characteristics, which are highly desirable for creating materials with tunable optical responses.

Research on other substituted quinolines has demonstrated their utility as fluorescent dyes with high quantum yields and photostability. For instance, certain 2-phenyl-4-quinolone derivatives have been investigated as antimitotic agents and have shown interesting fluorescence properties. nih.gov These characteristics are crucial for applications in fluorescent labeling and as components in light-emitting devices. The potential of 4-Quinolinol, 7-(methylthio)-2-phenyl- in polymeric materials could be realized by incorporating it as a fluorescent monomer or dopant, leading to the creation of photoactive polymers for use in sensors or organic light-emitting diodes (OLEDs).

Table 1: Potential Optical Properties of 4-Quinolinol, 7-(methylthio)-2-phenyl- based on Analogous Compounds

| Property | Predicted Characteristic | Potential Application |

| Absorption Maximum (λ_abs) | Expected in the UV-Visible region, influenced by solvent polarity. | UV-Vis spectroscopy, photo-responsive materials. |

| Emission Maximum (λ_em_) | Expected to show solvatochromic shifts due to ICT nature. | Fluorescent probes, OLEDs. |

| Stokes Shift | Likely to be significant, indicating a substantial change in dipole moment upon excitation. | Fluorescent dyes and pigments with minimal self-absorption. |

| Quantum Yield (Φ_F_) | Potentially high, enhanced by the methylthio group. | Bright fluorescent materials, bio-imaging agents. |

Chemo-sensing Applications

The sensitivity of the quinoline ring's fluorescence to its local environment makes it an excellent platform for the development of chemical sensors.

The nitrogen atom in the quinoline ring and the hydroxyl group at the 4-position of 4-Quinolinol, 7-(methylthio)-2-phenyl- can undergo protonation or deprotonation depending on the pH of the medium. These changes in protonation state can significantly alter the electronic structure and, consequently, the fluorescence properties of the molecule. This phenomenon forms the basis for its potential application as a fluorescent pH sensor.

Several quinoline derivatives have been successfully developed as pH probes. nih.govrhhz.netrsc.org Typically, the protonation of the quinoline nitrogen leads to a change in the fluorescence intensity or a shift in the emission wavelength. For example, some quinoline-based sensors exhibit fluorescence quenching in acidic media and enhanced fluorescence in basic or neutral conditions. nih.gov This "on-off" or ratiometric response allows for the sensitive and selective detection of pH changes. The specific pKa of 4-Quinolinol, 7-(methylthio)-2-phenyl- would determine the pH range in which it is most effective as a sensor. The development of such a sensor could have applications in monitoring pH in biological systems and industrial processes.

The detection of biologically important molecules is a critical area of research. Quinoline-based fluorescent probes have shown promise in the selective detection of various biomolecules, including amino acids. nih.govmdpi.com The reactivity of specific functional groups on the quinoline scaffold can be exploited for this purpose.

While direct evidence for 4-Quinolinol, 7-(methylthio)-2-phenyl- as a sensor for thiol-containing amino acids is not yet available, the presence of the methylthio group offers a potential recognition site. Thiol-containing amino acids, such as cysteine and homocysteine, could potentially interact with the sulfur atom or induce a change in the electronic environment of the fluorophore, leading to a detectable change in its fluorescence signal. The mechanism could involve a displacement reaction or the formation of a new complex, altering the ICT process within the molecule. The development of such a probe would be valuable for studying the roles of these amino acids in various physiological and pathological processes.

Coordination Chemistry and Metal Complexation

The ability of quinoline derivatives to form stable complexes with metal ions is well-established, making them important ligands in coordination chemistry.

The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group in 4-Quinolinol, 7-(methylthio)-2-phenyl- can act as donor atoms, allowing the molecule to function as a bidentate chelating agent for various metal ions. nih.govmdpi.com 8-Hydroxyquinoline and its derivatives are particularly renowned for their strong metal-chelating properties and have been extensively used in analytical chemistry and for therapeutic purposes. nih.gov

The formation of a metal complex with 4-Quinolinol, 7-(methylthio)-2-phenyl- would likely involve the creation of a stable five- or six-membered ring with the metal ion. This complexation can lead to significant changes in the photophysical properties of the quinoline moiety, a phenomenon known as chelation-enhanced fluorescence (CHEF) or chelation-induced fluorescence quenching (CHEQ). This property can be harnessed for the development of selective fluorescent sensors for specific metal ions. The selectivity towards a particular metal ion can be tuned by modifying the substituents on the quinoline ring. The study of the coordination complexes of 4-Quinolinol, 7-(methylthio)-2-phenyl- with different metal ions could lead to the discovery of new catalysts, magnetic materials, or therapeutic agents.

Table 2: Potential Metal Chelation Properties of 4-Quinolinol, 7-(methylthio)-2-phenyl-

| Metal Ion | Potential Coordination Mode | Expected Effect on Fluorescence | Potential Application |

| Transition Metals (e.g., Cu²⁺, Zn²⁺, Fe³⁺) | Bidentate chelation via quinoline nitrogen and hydroxyl oxygen. | CHEF or CHEQ depending on the metal ion. | Fluorescent metal ion sensors, catalysts. nih.gov |

| Lanthanide Ions (e.g., Eu³⁺, Tb³⁺) | Formation of luminescent complexes through the "antenna effect". | Sensitized emission from the lanthanide ion. | Luminescent probes, bio-imaging. |

| Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺) | Strong binding, potentially leading to fluorescence quenching. | Detection and quantification of toxic metal ions. | Environmental monitoring. |

Sustainable Chemical Processes for Quinolone Synthesis

The development of environmentally benign and efficient methods for the synthesis of quinoline and quinolone scaffolds is a significant focus of modern organic chemistry. nih.govresearchgate.netrsc.org Traditional methods often require harsh reaction conditions, toxic reagents, and generate substantial waste. nih.gov In contrast, green chemistry approaches aim to improve atom economy, reduce energy consumption, and utilize less hazardous materials. nih.govnih.gov

For the synthesis of quinolinol derivatives, several sustainable strategies are being explored:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and, in some cases, improve product yields compared to conventional heating methods. researchgate.net

Ultrasound-Mediated Synthesis: The use of ultrasonic irradiation is another energy-efficient method that can accelerate reaction rates and enhance yields in the synthesis of quinoline derivatives. tandfonline.com

Catalyst-Free and Solvent-Free Reactions: Eliminating the need for catalysts and solvents, where possible, represents a significant step towards a more sustainable process by reducing waste and potential environmental contamination. nih.gov

Use of Greener Solvents: When solvents are necessary, the focus is shifting towards environmentally friendly options such as water or ethanol (B145695). nih.gov

Electrochemical Synthesis: Electrosynthesis offers a reagent-free method for reactions like the Friedländer synthesis of quinolines, operating under mild conditions with high atom economy. rsc.org

While specific sustainable synthesis routes for 4-Quinolinol, 7-(methylthio)-2-phenyl- are not detailed in the literature, the general methodologies developed for substituted quinolinols would be applicable. The choice of starting materials would be crucial, likely involving a substituted aniline (B41778) and a suitable three-carbon component to form the quinoline ring, with subsequent or concurrent introduction of the phenyl and methylthio groups.

Table 1: Comparison of Conventional and Green Synthesis Approaches for Quinolines

| Feature | Conventional Synthesis Methods | Green Synthesis Approaches |

| Reaction Conditions | Often require high temperatures and long reaction times | Milder conditions, shorter reaction times researchgate.net |

| Solvents | Often use hazardous organic solvents | Use of greener solvents (e.g., water, ethanol) or solvent-free conditions nih.gov |

| Catalysts | May use stoichiometric amounts of hazardous reagents | Use of reusable catalysts, biocatalysts, or catalyst-free methods nih.gov |

| Energy Source | Conventional heating | Microwaves, ultrasound researchgate.nettandfonline.com |

| Waste Generation | Often produce significant chemical waste | Reduced waste generation and improved atom economy rsc.org |

| Examples | Skraup, Doebner-von Miller, Friedländer syntheses | Microwave-assisted reactions, electrochemical Friedländer reaction rsc.orgnih.gov |

This table provides a generalized comparison based on literature for quinoline synthesis.

Exploration of Novel Bioactive Scaffolds Derived from 4-Quinolinol

The quinoline and 4-quinolinol (or 4-quinolone) skeletons are considered "privileged scaffolds" in medicinal chemistry. bldpharm.com This means they are molecular frameworks that are frequently found in biologically active compounds and can interact with a variety of biological targets. The exploration of novel bioactive scaffolds derived from 4-quinolinol is a vibrant area of research with the potential to yield new therapeutic agents.

The specific compound, 4-Quinolinol, 7-(methylthio)-2-phenyl-, possesses several features that make it an interesting candidate for further derivatization and biological screening:

The 4-hydroxy group is a key feature, and its tautomeric equilibrium with the 4-quinolone form is important for biological activity.

The 2-phenyl group adds a significant lipophilic component and potential for various electronic interactions. Modifications to this phenyl ring could fine-tune the biological activity.

The 7-(methylthio) group introduces a sulfur atom, which can participate in hydrogen bonding and other interactions with biological targets. The presence of sulfur in the quinoline ring has been shown to influence antibacterial activity. nih.gov

Research on related structures suggests that derivatives of 4-quinolinol could be investigated for a wide range of biological activities, including:

Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer effects. nih.gov

Antimicrobial Activity: The quinolone core is famous for its antibacterial properties, and derivatives continue to be explored for new antimicrobial agents. tandfonline.comnih.gov

Anti-inflammatory Activity: Certain quinoline derivatives have shown promise as anti-inflammatory agents. nih.gov

Enzyme Inhibition: The scaffold can be tailored to inhibit specific enzymes, such as in the case of multidrug resistance protein 2 (MRP2) inhibitors. nih.gov

The systematic modification of the 4-Quinolinol, 7-(methylthio)-2-phenyl- scaffold, for instance by altering the substituents on the phenyl ring or modifying the methylthio group, could lead to the discovery of novel compounds with enhanced or specific biological activities.

Table 2: Examples of Bioactive Quinolone Scaffolds and Their Activities

| Scaffold Type | Example of Activity | Reference |

| 7-thio-substituted-4-oxoquinoline-3-carboxylic acids | Antibacterial | nih.gov |

| 7-chloro-(4-thioalkylquinoline) derivatives | Antiproliferative | researchgate.net |

| 6,7-methylenedioxy-4-phenyl-2-quinolones | Antiproliferative, Apoptosis induction | mdpi.com |

| 2-phenyl-4-quinolones | Antimitotic | mdpi.com |

| 7-chloroquinolin-4-yl arylhydrazones | Antifungal | nist.gov |

This table presents examples from the literature on related quinolone derivatives and is not specific to 4-Quinolinol, 7-(methylthio)-2-phenyl-.

Agricultural Applications

Quinoline derivatives are increasingly being investigated for their potential use in agriculture as pesticides, including fungicides and insecticides. nih.govmdpi.com The development of new agrochemicals is crucial to address the challenges of pest resistance and the need for more environmentally friendly solutions.

While no specific agricultural applications for 4-Quinolinol, 7-(methylthio)-2-phenyl- have been reported, research on related compounds provides insights into potential areas of investigation:

Fungicides: Quinoline derivatives have shown promise as fungicides for controlling plant diseases. mdpi.com A Chinese patent describes the use of a broad class of quinoline derivatives for controlling plant diseases. tandfonline.com

Lipoxygenase (LOX) Inhibition: Some 4-hydroxy-2-quinolinone derivatives have been studied for their ability to inhibit soybean LOX, which could have implications for developing agents that modulate plant defense mechanisms or have anti-inflammatory properties. bldpharm.com

Cytotoxic and Growth-Promoting Effects: Studies on 7-substituted-4-substituted quinolines have shown that they can exhibit cytotoxic effects on seedlings at high concentrations, while some derivatives of (heterylthio)acetic acids have demonstrated growth-promoting effects at low concentrations. nih.gov

The structure of 4-Quinolinol, 7-(methylthio)-2-phenyl- could be a starting point for developing new agrochemicals. The presence of the methylthio group at the 7-position is of particular interest, as sulfur-containing compounds are common in agrochemicals. Further research would be needed to evaluate its efficacy and selectivity against various plant pathogens and pests.

Anticorrosion Research

Quinoline and its derivatives are well-known corrosion inhibitors for various metals and alloys, particularly in acidic environments. nih.gov Their effectiveness is attributed to the presence of the heterocyclic ring with its π-electron system and the nitrogen atom, which can adsorb onto the metal surface and form a protective film. nih.gov

The potential of 4-Quinolinol, 7-(methylthio)-2-phenyl- as a corrosion inhibitor can be inferred from the properties of related compounds:

Adsorption Mechanism: The quinoline ring can adsorb onto a metal surface through the sharing of electrons between the nitrogen atom, the π-electrons of the heterocyclic ring, and the vacant d-orbitals of the metal.

Influence of Substituents: The presence of substituents on the quinoline ring can significantly enhance its protective properties. The phenyl group at the 2-position increases the electron density on the quinoline ring, which can lead to stronger adsorption.

Role of the Sulfur Atom: The methylthio group introduces a sulfur atom, which is known to be an effective anchoring group for adsorption on metal surfaces. Sulfur-containing quinoline derivatives have been investigated as effective corrosion inhibitors. mdpi.com The lone pair of electrons on the sulfur atom can form coordinate bonds with the metal, further strengthening the protective film.

Research on quinoline-based corrosion inhibitors has shown that they can act as mixed-type inhibitors, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. Given its structural features, 4-Quinolinol, 7-(methylthio)-2-phenyl- is a promising candidate for further investigation in the field of corrosion science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Quinolinol, 7-(methylthio)-2-phenyl-?

- Methodological Answer : A common approach involves multi-step condensation reactions using substituted anilines and β-keto esters under acidic conditions. For example, details the use of alkali and acid treatments for purification, followed by crystallization in aqueous ethanol to isolate intermediates . Optimization of reaction conditions (e.g., temperature, solvent polarity) can be guided by factorial design principles to maximize yield and purity .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze aromatic proton environments (δ 7.0–8.5 ppm for quinoline protons) and methylthio group signals (δ 2.5–3.0 ppm).

- X-ray crystallography : For unambiguous confirmation, demonstrates the use of single-crystal X-ray diffraction to resolve substituent positions in similar quinoline derivatives .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer : Screen against bacterial/fungal strains (e.g., E. coli, C. albicans) using disk diffusion assays, as quinoline derivatives often exhibit antimicrobial activity . For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa), comparing IC₅₀ values to reference drugs like doxorubicin .

Advanced Research Questions

Q. How can isomerism in 4-Quinolinol derivatives be resolved during synthesis?

- Methodological Answer : highlights that large melting-point ranges (e.g., 4-hydroxy-7-chloro-2-phenyl quinoline) indicate isomeric mixtures. Separation involves heating crude products in alcohol (e.g., 80 ml ethanol per 4 g product), followed by hot filtration to isolate the desired isomer . Advanced chromatographic methods (HPLC with chiral columns) can further resolve enantiomers.

Q. What strategies optimize structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., replace methylthio with morpholinyl groups) to assess impact on bioactivity, as in .

- Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinities for targets like HIV-1 integrase or β-amyloid plaques .

- Dose-response assays : Quantify EC₅₀ values across analogs to identify critical functional groups.

Q. How should researchers address contradictory data in biological assays (e.g., variable IC₅₀ values)?

- Methodological Answer :

- Replicate experiments : Perform triplicate assays under standardized conditions (e.g., pH, incubation time).

- Control variables : Ensure consistent cell passage numbers and solvent concentrations (e.g., DMSO ≤0.1%).

- Orthogonal assays : Validate results using alternative methods (e.g., apoptosis assays via flow cytometry if MTT data is inconsistent) .

Q. What advanced spectroscopic methods elucidate electronic effects of the methylthio substituent?

- Methodological Answer :

- UV-Vis spectroscopy : Compare λmax shifts in polar vs. nonpolar solvents to study solvatochromism.

- Cyclic voltammetry : Measure oxidation potentials to assess electron-donating/withdrawing effects of the methylthio group.

- DFT calculations : Model HOMO-LUMO gaps to correlate electronic properties with reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.